N-[(3-chlorophenyl)methyl]prop-2-enamide
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Overview
Description
N-[(3-chlorophenyl)methyl]prop-2-enamide is an organic compound with the molecular formula C10H10ClNO It is characterized by the presence of a chlorophenyl group attached to a prop-2-enamide moiety
Mechanism of Action
Target of Action
N-[(3-chlorophenyl)methyl]prop-2-enamide is a reversible covalent small-molecule ligand for Bfl-1 . Bfl-1, also known as BCL2A1, is a member of the BCL-2 family of proteins that regulate cell death . Overexpression of Bfl-1 is observed in both hematological and solid tumors, making it a desirable target for therapeutic intervention .
Mode of Action
The compound binds to Bfl-1 through a reversible covalent mechanism, specifically interacting with Cys55 . This interaction inhibits the function of Bfl-1, potentially leading to the induction of apoptosis (programmed cell death) in cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the apoptosis pathway. By inhibiting Bfl-1, the compound may disrupt the balance between pro-apoptotic and anti-apoptotic signals within the cell, tipping the balance in favor of cell death . This could lead to a reduction in tumor growth and size.
Result of Action
The molecular effect of this compound’s action is the inhibition of Bfl-1, potentially leading to the induction of apoptosis in cancer cells . On a cellular level, this could result in a reduction in tumor growth and size.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chlorophenyl)methyl]prop-2-enamide typically involves the reaction of 3-chlorobenzylamine with acryloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactants: 3-chlorobenzylamine and acryloyl chloride
Catalysts: Triethylamine or other bases
Solvents: Industrial-grade dichloromethane or other organic solvents
Purification: Crystallization or distillation to obtain the pure product
Chemical Reactions Analysis
Types of Reactions
N-[(3-chlorophenyl)methyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Can be reduced to form amines or other reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Sodium hydroxide (NaOH) or other strong bases in aqueous or organic solvents.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(3-chlorophenyl)methyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-chlorophenyl)methyl]prop-2-enamide
- N-[(3-nitrophenyl)methyl]prop-2-enamide
- N-[(4-cyanophenyl)methyl]prop-2-enamide
Uniqueness
N-[(3-chlorophenyl)methyl]prop-2-enamide is unique due to the presence of the 3-chlorophenyl group, which imparts specific chemical and biological properties
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c1-2-10(13)12-7-8-4-3-5-9(11)6-8/h2-6H,1,7H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBBTFMWWXQQOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC(=CC=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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